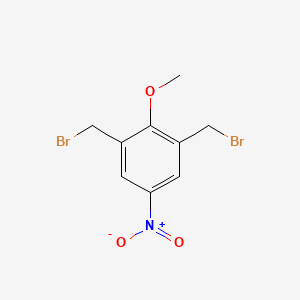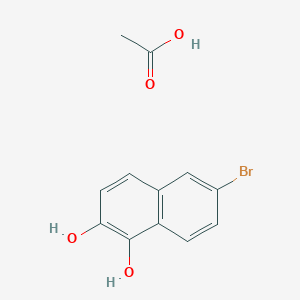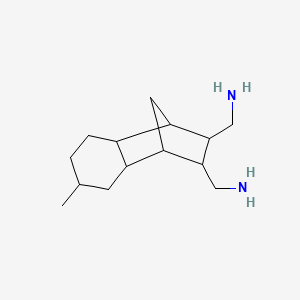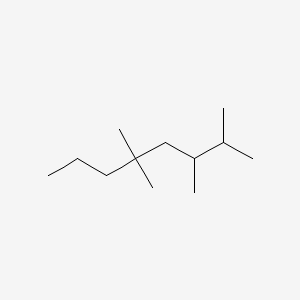
1-Hydroxy-2,2-dimethyl-5-phenylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2,2-dimethyl-5-phenylpyrrolidine is a chemical compound belonging to the pyrrolidine family. Pyrrolidines are a class of heterocyclic amines characterized by a five-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which includes a hydroxyl group, two methyl groups, and a phenyl group attached to the pyrrolidine ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,2-dimethyl-5-phenylpyrrolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,2-dimethyl-5-phenylpyrrolidine with an oxidizing agent can yield the desired hydroxylated product. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or platinum to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2,2-dimethyl-5-phenylpyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a simpler pyrrolidine derivative.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated pyrrolidine derivatives.
Substitution: Formation of halogenated or other substituted pyrrolidine derivatives.
Scientific Research Applications
1-Hydroxy-2,2-dimethyl-5-phenylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-Hydroxy-2,2-dimethyl-5-phenylpyrrolidine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the hydroxyl, methyl, or phenyl groups.
2,2-Dimethylpyrrolidine: Lacks the hydroxyl and phenyl groups.
5-Phenylpyrrolidine: Lacks the hydroxyl and methyl groups.
Uniqueness: 1-Hydroxy-2,2-dimethyl-5-phenylpyrrolidine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl group enhances its solubility and ability to form hydrogen bonds, while the phenyl group provides aromaticity and potential for π-π interactions. These features make it a versatile compound for various applications .
Properties
CAS No. |
62020-90-0 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-hydroxy-2,2-dimethyl-5-phenylpyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-12(2)9-8-11(13(12)14)10-6-4-3-5-7-10/h3-7,11,14H,8-9H2,1-2H3 |
InChI Key |
GDRSLHOTNAULDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(N1O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[2-oxo-6-(phenoxymethyl)morpholin-4-yl]benzoate](/img/structure/B14555188.png)


![Ethyl 5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3-thiazole-4-carboxylate](/img/structure/B14555200.png)






![1-[Diazo(4-methylphenyl)methyl]-4-nitrobenzene](/img/structure/B14555253.png)



